molecular formula C5H11NO2 B1322750 trans-3,4-Dihydroxypiperidine CAS No. 39640-71-6

trans-3,4-Dihydroxypiperidine

Cat. No.: B1322750
CAS No.: 39640-71-6
M. Wt: 117.15 g/mol
InChI Key: IZXWMVPZODQBRB-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3,4-Dihydroxypiperidine is a chiral compound with two hydroxyl groups attached to a piperidine ring

Scientific Research Applications

trans-3,4-Dihydroxypiperidine has several applications in scientific research:

Mechanism of Action

If the compound is a drug or an enzyme, this would involve a detailed study of how it interacts with its target to produce its effect .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3,4-Dihydroxypiperidine can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts. For example, the compound can be synthesized via the reduction of a corresponding diketone using a chiral reducing agent .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

trans-3,4-Dihydroxypiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diketones, while reduction can produce various alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-3,4-Dihydroxypiperidine is unique due to its specific stereochemistry and the presence of two hydroxyl groups on the piperidine ring. This configuration allows for unique interactions with biological molecules and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(3S,4S)-piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXWMVPZODQBRB-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.